Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI)
Overview
Description
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone is a chemical compound characterized by its unique cyclopropyl structure
Preparation Methods
The synthesis of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of methoxy-substituted alkenes with diazomethane under controlled conditions to form the cyclopropyl ring. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopropyl derivatives.
Scientific Research Applications
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone can be compared with other cyclopropyl ketones, such as:
- 1-[(1R,2R)-2-Phenylcyclopropyl]ethanone
- 1-[(1R,2R)-2-(4,5-Dibromopentyl)cyclopropyl]ethanone
- 1-[(1R)-2-[Cyclopropyl(oxo)methyl]-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[1,3-dihydropyrido[3,4-b]indole-4,4′-piperidine]yl]-2-(dimethylamino)ethanone
The uniqueness of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-[(1R,2R)-2-methoxycyclopropyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-3-6(5)8-2/h5-6H,3H2,1-2H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPZZOWOSIQAFV-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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